molecular formula C14H20O3 B8157425 2-(2-((Tetrahydro-2H-pyran-4-yl)methoxy)phenyl)ethanol

2-(2-((Tetrahydro-2H-pyran-4-yl)methoxy)phenyl)ethanol

Cat. No.: B8157425
M. Wt: 236.31 g/mol
InChI Key: FDEQIQIWPDHDJV-UHFFFAOYSA-N
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Description

2-(2-((Tetrahydro-2H-pyran-4-yl)methoxy)phenyl)ethanol is an organic compound that features a tetrahydropyran ring attached to a phenyl group via a methoxy linkage, with an ethanol group attached to the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-((Tetrahydro-2H-pyran-4-yl)methoxy)phenyl)ethanol typically involves the reaction of tetrahydropyran derivatives with phenolic compounds. One common method involves the use of tetrahydropyran-4-ylmethanol and 2-bromoethanol in the presence of a base such as potassium carbonate to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-(2-((Tetrahydro-2H-pyran-4-yl)methoxy)phenyl)ethanol can undergo various chemical reactions, including:

    Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The phenyl ring can be hydrogenated to form a cyclohexyl derivative.

    Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation reactions typically use catalysts such as palladium on carbon (Pd/C).

    Substitution: Nucleophilic substitution reactions often use reagents like sodium hydride (NaH) or lithium aluminum hydride (LiAlH4).

Major Products

    Oxidation: Formation of 2-(2-((Tetrahydro-2H-pyran-4-yl)methoxy)phenyl)acetaldehyde or 2-(2-((Tetrahydro-2H-pyran-4-yl)methoxy)phenyl)acetic acid.

    Reduction: Formation of 2-(2-((Tetrahydro-2H-pyran-4-yl)methoxy)cyclohexyl)ethanol.

    Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

2-(2-((Tetrahydro-2H-pyran-4-yl)methoxy)phenyl)ethanol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-((Tetrahydro-2H-pyran-4-yl)methoxy)phenyl)ethanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-((Tetrahydro-2H-pyran-4-yl)methoxy)phenyl)ethanol is unique due to its specific combination of a tetrahydropyran ring, phenyl group, and ethanol moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

IUPAC Name

2-[2-(oxan-4-ylmethoxy)phenyl]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20O3/c15-8-5-13-3-1-2-4-14(13)17-11-12-6-9-16-10-7-12/h1-4,12,15H,5-11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDEQIQIWPDHDJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1COC2=CC=CC=C2CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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